3-{[4-(3-bromobenzyl)piperazin-1-yl]methyl}-9-ethyl-9H-carbazole
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Overview
Description
3-{[4-(3-Bromobenzyl)piperazino]methyl}-9-ethyl-9H-carbazole is a complex organic compound with the molecular formula C26H28BrN3 It is characterized by the presence of a bromobenzyl group attached to a piperazine ring, which is further connected to a carbazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(3-Bromobenzyl)piperazino]methyl}-9-ethyl-9H-carbazole typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The piperazine intermediate is then reacted with 3-bromobenzyl chloride under basic conditions to form the desired bromobenzyl piperazine compound.
The final step involves the coupling of the bromobenzyl piperazine with 9-ethyl-9H-carbazole. This can be achieved through a nucleophilic substitution reaction, where the bromine atom is replaced by the carbazole moiety. The reaction conditions typically include the use of a strong base, such as sodium hydride, and an appropriate solvent, such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-{[4-(3-Bromobenzyl)piperazino]methyl}-9-ethyl-9H-carbazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
3-{[4-(3-Bromobenzyl)piperazino]methyl}-9-ethyl-9H-carbazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 3-{[4-(3-Bromobenzyl)piperazino]methyl}-9-ethyl-9H-carbazole involves its interaction with specific molecular targets. The bromobenzyl group can facilitate binding to biological receptors, while the piperazine and carbazole moieties can modulate the compound’s overall activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-{[4-(4-Bromobenzyl)piperazino]methyl}-9-ethyl-9H-carbazole: Similar structure but with a different position of the bromine atom on the benzyl group.
3-{[4-(3-Chlorobenzyl)piperazino]methyl}-9-ethyl-9H-carbazole: Similar structure with a chlorine atom instead of bromine.
Uniqueness
3-{[4-(3-Bromobenzyl)piperazino]methyl}-9-ethyl-9H-carbazole is unique due to the specific positioning of the bromine atom, which can influence its reactivity and interaction with biological targets. This uniqueness can be leveraged in designing compounds with tailored properties for specific applications.
Properties
Molecular Formula |
C26H28BrN3 |
---|---|
Molecular Weight |
462.4 g/mol |
IUPAC Name |
3-[[4-[(3-bromophenyl)methyl]piperazin-1-yl]methyl]-9-ethylcarbazole |
InChI |
InChI=1S/C26H28BrN3/c1-2-30-25-9-4-3-8-23(25)24-17-21(10-11-26(24)30)19-29-14-12-28(13-15-29)18-20-6-5-7-22(27)16-20/h3-11,16-17H,2,12-15,18-19H2,1H3 |
InChI Key |
AFFIVBIKVYDRIN-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)CN3CCN(CC3)CC4=CC(=CC=C4)Br)C5=CC=CC=C51 |
Origin of Product |
United States |
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